molecular formula C37H44BrN5O9 B12761031 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4'-bipiperidin)-l'-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester CAS No. 140447-63-8

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4'-bipiperidin)-l'-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester

Cat. No.: B12761031
CAS No.: 140447-63-8
M. Wt: 782.7 g/mol
InChI Key: KGQZJNLJSBPDEF-UHFFFAOYSA-N
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Description

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester typically involves multi-step organic synthesis. The process may include:

  • Formation of the pyrroloquinoline core through cyclization reactions.
  • Introduction of the carboxylic acid and ester groups via esterification.
  • Incorporation of the bromo and indole moieties through substitution reactions.
  • Final coupling with the bipiperidinylcarbonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

  • Use of high-throughput synthesis techniques.
  • Implementation of continuous flow chemistry for efficient reaction scaling.
  • Purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen exchange or nucleophilic substitution at reactive sites.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might serve as a probe to study enzyme interactions or as a potential therapeutic agent due to its unique structure.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-cancer or anti-inflammatory activities.

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo(3,2-f)quinoline derivatives: Compounds with similar core structures but different functional groups.

    Indole derivatives: Compounds featuring the indole moiety with various substitutions.

    Bipiperidine derivatives: Molecules containing the bipiperidine structure with different attached groups.

Uniqueness

The uniqueness of 1H-Pyrrolo(3,2-f)quinoline-2-carboxylic acid, 2,3,6,7,8,9-hexahydro-4-(((1,4’-bipiperidin)-l’-ylcarbonyl)oxy)-8-bromo-2-methyl-1-oxo-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester lies in its combination of multiple functional groups, which can confer unique chemical and biological properties not found in simpler analogs.

Properties

CAS No.

140447-63-8

Molecular Formula

C37H44BrN5O9

Molecular Weight

782.7 g/mol

IUPAC Name

methyl 8-bromo-6-[5-(hydroxymethyl)-6,7-dimethoxy-1H-indole-2-carbonyl]-2-methyl-1-oxo-4-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

InChI

InChI=1S/C37H44BrN5O9/c1-37(35(47)51-4)33(45)28-24-16-22(38)18-43(34(46)25-15-20-14-21(19-44)31(49-2)32(50-3)29(20)39-25)26(24)17-27(30(28)40-37)52-36(48)42-12-8-23(9-13-42)41-10-6-5-7-11-41/h14-15,17,22-23,39-40,44H,5-13,16,18-19H2,1-4H3

InChI Key

KGQZJNLJSBPDEF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)OC(=O)N4CCC(CC4)N5CCCCC5)C(=O)C6=CC7=CC(=C(C(=C7N6)OC)OC)CO)Br)C(=O)OC

Origin of Product

United States

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